

# meta-analysis of clinical trials involving sigma-2 receptor PET imaging

Author: BenchChem Technical Support Team. Date: December 2025



A Comparative Guide to Sigma-2 Receptor PET Imaging in Clinical Trials

The sigma-2 receptor, recently identified as the transmembrane protein 97 (TMEM97), has emerged as a promising biomarker for assessing the proliferative status of solid tumors and is under investigation as a therapeutic target in neurodegenerative diseases. Positron Emission Tomography (PET) imaging with selective radiotracers offers a non-invasive method to quantify sigma-2 receptor expression, providing valuable insights for cancer diagnosis, treatment response prediction, and the development of novel therapeutics. This guide provides a comparative meta-analysis of clinical trial data, experimental protocols, and the underlying biological pathways related to sigma-2 receptor PET imaging.

## **Quantitative Data from Clinical Trials**

To date, the most extensively studied sigma-2 receptor PET tracer in a clinical setting is [18F]ISO-1. The following tables summarize the quantitative findings from a dedicated clinical trial in breast cancer patients.

Table 1: [18F]ISO-1 PET Imaging in Primary Breast Cancer - Patient Cohort and Tracer Administration



| Number of<br>Patients                        | Tumor Types               | Tracer<br>Administered  | Injected Dose<br>(MBq) | Imaging Time Post-Injection (minutes) |
|----------------------------------------------|---------------------------|-------------------------|------------------------|---------------------------------------|
| 28 (with 29 primary invasive breast cancers) | Invasive Breast<br>Cancer | [ <sup>18</sup> F]ISO-1 | 278-527                | 50-55                                 |

Table 2: Correlation of [18F]ISO-1 Uptake with Ki-67 Proliferation Marker in Breast Cancer

| Parameter                                    | Median<br>SUVmax<br>(g/mL) (Range)                                 | Correlation<br>with Ki-67<br>(Spearman ρ) | P-value | Patient<br>Subgroup                    |
|----------------------------------------------|--------------------------------------------------------------------|-------------------------------------------|---------|----------------------------------------|
| Overall                                      | 2.0 (1.3-3.3)                                                      | 0.46                                      | 0.01    | All subtypes (n=29)                    |
| High Ki-67<br>(≥20%) vs. Low<br>Ki-67 (<20%) | SUVmax was<br>significantly<br>greater in the<br>high Ki-67 group. | -                                         | 0.02    | All subtypes<br>(n=29)                 |
| Partial-Volume<br>Corrected<br>SUVmax        | -                                                                  | 0.51                                      | 0.02    | Invasive Ductal<br>Carcinoma<br>(n=21) |
| Tumor-to-<br>Normal-Tissue<br>Ratios         | -                                                                  | No significant correlation                | >0.05   | All subtypes<br>(n=29)                 |
| Tumor Distribution Volume Ratio              | -                                                                  | No significant correlation                | >0.05   | All subtypes<br>(n=29)                 |

Data sourced from a clinical trial (NCT02284919) investigating  $[^{18}F]ISO-1$  in women with primary breast cancer.[1][2]

## **Experimental Protocols**



A standardized experimental protocol is crucial for the successful implementation and comparison of sigma-2 receptor PET imaging studies. Below is a detailed methodology for a clinical trial involving [18F]ISO-1.

Protocol: [18F]ISO-1 PET/CT Imaging in Primary Breast Cancer

- 1. Patient Population:
- Inclusion criteria: Women with primary invasive breast cancer.[1]
- A total of 28 women with 29 primary invasive breast cancers were enrolled in the study.[1]
- 2. Radiotracer Administration:
- The radiotracer used is N-(4-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)butyl)-2-(2-[18F]fluoroethoxy)-5-methylbenzamide ([18F]ISO-1).[1]
- Each patient received an intravenous injection of 278-527 MBq of [18F]ISO-1.[1]
- 3. PET/CT Imaging:
- Imaging was performed 50-55 minutes after the injection of the radiotracer.[1]
- PET/CT scans of the breasts were acquired.[1]
- 4. Image Analysis and Quantification:
- In vivo uptake of [18F]ISO-1 was quantified using the maximum standardized uptake value (SUVmax).[1]
- Distribution volume ratios were also calculated.[1]
- Partial-volume correction was applied to the SUVmax for a sub-analysis of invasive ductal carcinoma.[2]
- 5. Correlation with Immunohistochemistry:



- The quantified PET data (SUVmax and distribution volume ratios) were compared with ex vivo immunohistochemistry for the proliferation marker Ki-67.[1]
- Statistical analyses, including Wilcoxon rank-sum tests and Spearman correlation, were used to assess the association between [18F]ISO-1 uptake and Ki-67 expression.[1]

## **Signaling Pathways and Experimental Workflows**

The following diagrams, generated using the DOT language, illustrate key biological pathways involving the sigma-2 receptor and a typical experimental workflow for a clinical trial.





Sigma-2 Receptor (TMEM97) Signaling Pathways

Click to download full resolution via product page

Caption: Sigma-2 receptor (TMEM97) signaling in cholesterol homeostasis and cell proliferation.





Workflow for a Sigma-2 Receptor PET Imaging Clinical Trial

Click to download full resolution via product page

Caption: Generalized workflow for a clinical trial of sigma-2 receptor PET imaging.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Breast Cancer 18F-ISO-1 Uptake as a Marker of Proliferation Status PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jnm.snmjournals.org [jnm.snmjournals.org]
- To cite this document: BenchChem. [meta-analysis of clinical trials involving sigma-2 receptor PET imaging]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12390126#meta-analysis-of-clinical-trials-involving-sigma-2-receptor-pet-imaging]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com





